

# Application of Butyl Hexanoate in Fruit Essence Formulation: Application Notes and Protocols

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## Compound of Interest

Compound Name: Butyl hexanoate

Cat. No.: B146156

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## Introduction

**Butyl hexanoate** (also known as butyl caproate) is a crucial ester in the formulation of fruit essences, prized for its characteristic sweet, fruity aroma.<sup>[1]</sup> Naturally present in fruits such as apples, apricots, and bananas, it imparts a flavor profile often described as pineapple-like, with nuances of apple, berry, and green notes.<sup>[1][2][3][4]</sup> Its versatility and pleasant organoleptic properties make it a staple for flavorists aiming to create authentic and appealing fruit flavors for the food, beverage, and pharmaceutical industries.<sup>[1][5]</sup> This document provides detailed application notes and experimental protocols for the effective use of **butyl hexanoate** in fruit essence formulations.

## Physicochemical and Organoleptic Properties

A comprehensive understanding of **butyl hexanoate**'s properties is fundamental to its successful application.

Property	Value	Reference
Chemical Name	Butyl hexanoate	[6]
Synonyms	Butyl caproate, n-Butyl hexanoate	[4][6]
CAS Number	626-82-4	[7]
Molecular Formula	C10H20O2	[6]
Molecular Weight	172.26 g/mol	[6]
Appearance	Colorless liquid	[7]
Odor Profile	Fruity, pineapple, apple, berry, green, waxy	[3]
Flavor Profile	Fruity, pineapple-like, sweet	[4][8][9]
Odor Threshold in Water	0.0006 ppm (0.6 ppb)	[10]
Boiling Point	208 °C	[6]
Density	~0.866 g/mL at 25 °C	
Solubility in Water	0.73 g/L at 25°C	[7]
Solubility in Ethanol	Soluble	[7]

## Application in Fruit Essence Formulations

**Butyl hexanoate** is a versatile component in a wide array of fruit flavor profiles. Its primary contribution is a sweet, fruity, and pineapple-like character. However, its final perception is highly dependent on its concentration and the other aromatic compounds in the formulation.

## Recommended Concentration Ranges

The following table provides typical starting concentrations for **butyl hexanoate** in various fruit essence formulations. These are intended as guidelines, and optimization will be necessary based on the desired flavor profile and the overall formulation matrix.

Fruit Essence	Typical Concentration in Flavor Concentrate (ppm)	Notes
Pineapple	1000 - 5000+	A key component, often used in conjunction with allyl hexanoate and ethyl butyrate to create a full-bodied pineapple flavor. <a href="#">[8]</a> <a href="#">[9]</a>
Apple	50 - 500	Contributes to the ripe, fruity notes of apple. <a href="#">[2]</a> <a href="#">[11]</a> <a href="#">[12]</a> Often blended with hexyl acetate and ethyl-2-methylbutyrate.
Banana	100 - 800	Enhances the fruity and sweet notes, complementing isoamyl acetate (the primary banana ester).
Mango	100 - 1000	Adds a juicy, tropical nuance to mango flavors.
Pear	50 - 200	Works well with hexyl acetate to create a fresh, ripe pear character. <a href="#">[13]</a>
Berry (Strawberry, Raspberry)	50 - 300	Provides a general fruity sweetness that rounds out the berry profile.
Tropical Fruits (Guava, Passionfruit)	100 - 1000	Lends a broad fruity note that enhances the overall tropical character. In passionfruit, it can be used at higher levels. <a href="#">[13]</a>

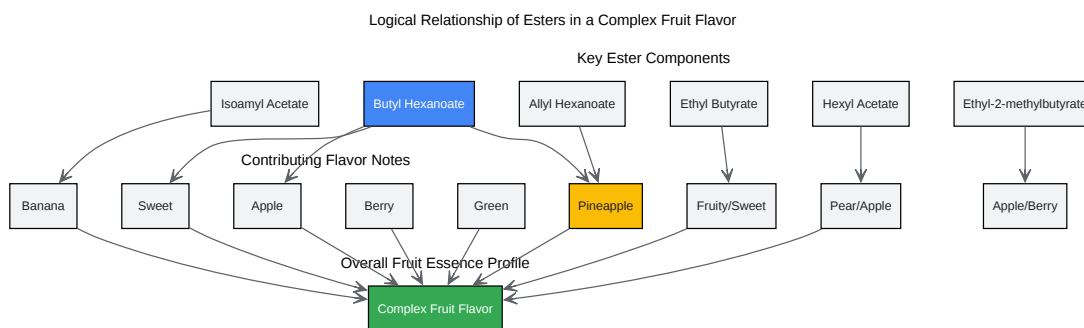
Note: The concentrations listed are for the flavor concentrate, which is then typically dosed at 0.05% to 0.2% in a finished product (e.g., beverage, confectionery).

## Synergistic and Antagonistic Effects

The final aroma of a fruit essence is a result of the complex interplay between its various volatile components.

- **Synergy:** **Butyl hexanoate** often exhibits synergistic effects with other esters. For instance, in pineapple formulations, its combination with allyl hexanoate and ethyl butyrate creates a more authentic and complex flavor than any single ester could achieve.<sup>[8][9]</sup> In apple flavors, it can enhance the fruity notes of hexyl acetate.
- **Masking and Unmasking:** In certain formulations, higher concentrations of one ester can mask the perception of another. For example, in a simple binary mixture, a high level of isoamyl acetate might dominate the aroma, making the contribution of a lower level of **butyl hexanoate** less perceptible.
- **Balance:** The ratio of different esters is critical. An imbalance can lead to an artificial or "off" flavor. For instance, an excess of **butyl hexanoate** in a strawberry formulation might give it an undesirable pineapple note.

The following diagram illustrates the contribution of various esters, including **butyl hexanoate**, to a complex fruit flavor profile.



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### Contribution of Esters to a Complex Fruit Flavor

## Experimental Protocols

### Sensory Evaluation of Fruit Essences

Sensory analysis is critical for evaluating the performance of **butyl hexanoate** in a fruit essence formulation.

Objective: To determine if a perceptible difference exists between two formulations (e.g., a control vs. a formulation with a modified **butyl hexanoate** concentration).

Materials:

- Two fruit essence formulations (A and B)

- Odorless and tasteless base (e.g., sugar water at 5% w/v)
- Identical, clean, odor-free sample cups, coded with random three-digit numbers
- Palate cleansers (e.g., unsalted crackers, room temperature water)
- Sensory booths with controlled lighting and ventilation
- A panel of at least 15-30 trained or untrained assessors

#### Procedure:

- Prepare samples by diluting each essence to a typical usage level in the base.
- For each panelist, present three samples: two of one formulation and one of the other (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The order of presentation should be randomized across panelists.
- Instruct panelists to evaluate the samples from left to right.
- Ask panelists to identify the sample that is different from the other two.
- Provide palate cleansers for use between samples.
- Collect and analyze the data. The number of correct identifications is compared to the number expected by chance to determine statistical significance.

Objective: To create a detailed sensory profile of a fruit essence and quantify the intensity of its different flavor attributes.

#### Materials:

- Fruit essence formulation(s)
- Odorless and tasteless base
- Sample cups, codes, and sensory booths as in the Triangle Test
- A panel of 6-15 highly trained assessors

- A list of flavor descriptors (lexicon) developed by the panel
- An intensity scale (e.g., a 15-point line scale)

Procedure:

- **Lexicon Development:** In initial sessions, the trained panel comes to a consensus on a list of terms that describe the sensory attributes of the fruit essence (e.g., "pineapple," "green," "ripe," "sweet," "artificial").
- **Training:** Panelists are trained to use the lexicon and the intensity scale consistently, often using reference standards for each attribute.
- **Evaluation:** Panelists are presented with the coded samples and independently rate the intensity of each attribute on the scale.
- **Data Analysis:** The data is analyzed to generate a sensory profile for each formulation, often visualized as a spider or radar plot. This allows for a detailed comparison of the sensory characteristics of different formulations.

## Instrumental Analysis: GC-MS for Volatile Profiling

**Objective:** To identify and quantify the volatile compounds, including **butyl hexanoate**, in a fruit essence.

**Materials:**

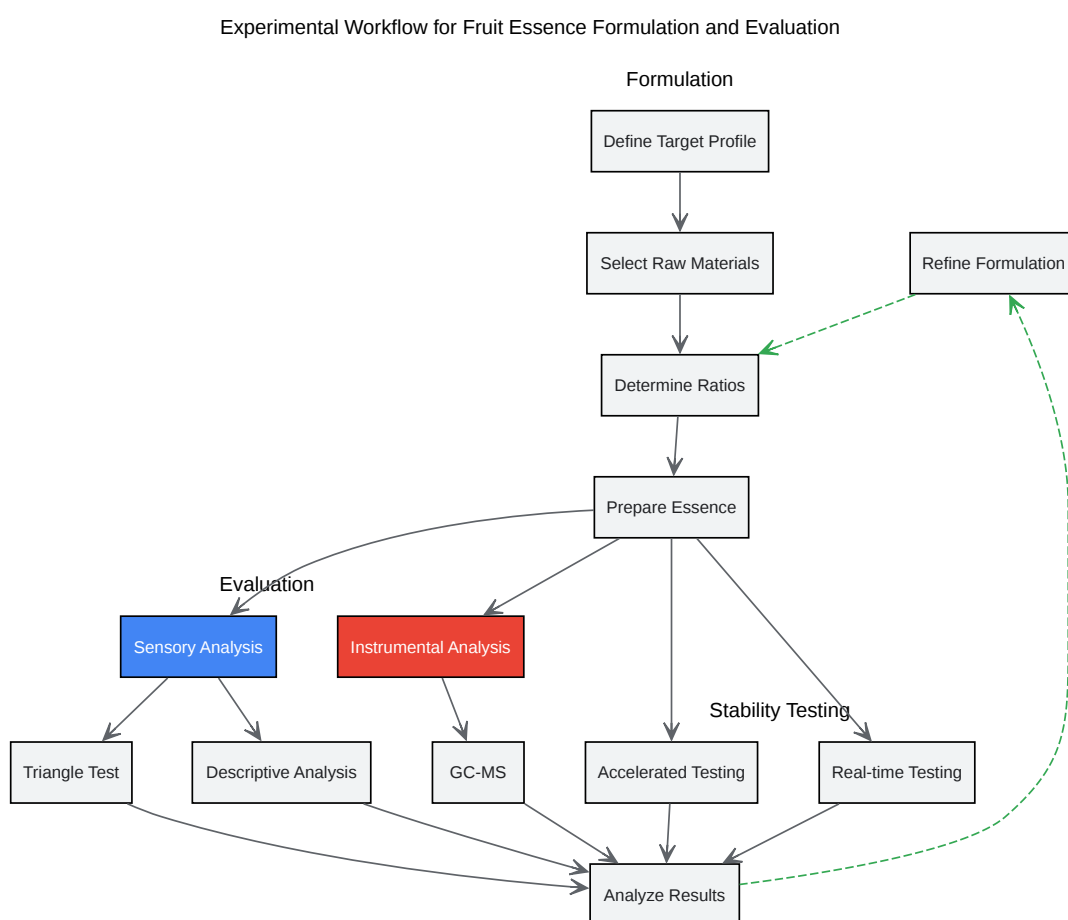
- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- SPME (Solid Phase Microextraction) autosampler and fibers (e.g., DVB/CAR/PDMS)
- Headspace vials (20 mL) with PTFE/silicone septa
- Internal standard (e.g., 3-octanol)
- Sodium chloride (NaCl)
- Deionized water

#### Procedure:

- Sample Preparation:
  - Pipette a precise amount of the fruit essence (e.g., 1 mL) into a headspace vial.
  - Add a known concentration of the internal standard.
  - Add a salt solution (e.g., 1 g NaCl in 4 mL deionized water) to increase the volatility of the analytes.
  - Immediately seal the vial.
- HS-SPME Extraction:
  - Place the vial in the autosampler.
  - Equilibrate the sample at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes).
  - Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
- GC-MS Analysis:
  - The fiber is then desorbed in the hot GC inlet.
  - The volatile compounds are separated on a capillary column and detected by the mass spectrometer.
- Data Analysis:
  - Compounds are identified by comparing their mass spectra and retention times to a library of standards.
  - Quantification is achieved by comparing the peak area of **butyl hexanoate** to that of the internal standard.



The following diagram illustrates the experimental workflow for the formulation and evaluation of a fruit essence.



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## Workflow for Fruit Essence Formulation and Evaluation

### Stability Testing of Fruit Essences

**Objective:** To evaluate the shelf-life of a fruit essence and identify potential degradation pathways.

**Materials:**

- Fruit essence formulation
- Appropriate storage containers (e.g., amber glass bottles)
- Environmental chambers (for accelerated testing)
- Equipment for sensory and instrumental analysis

**Procedure:**

- **Sample Preparation:** Prepare a batch of the fruit essence and package it in the final intended containers.
- **Storage Conditions:**
  - **Real-time:** Store samples under recommended conditions (e.g., 20-25°C, protected from light).
  - **Accelerated:** Store samples under stress conditions (e.g., 35-40°C, exposure to UV light).
- **Time Points:** Establish a schedule for pulling samples for analysis (e.g., 0, 1, 3, 6, 12, 18, 24 months for real-time; more frequent intervals for accelerated).
- **Analysis:** At each time point, evaluate the samples using:
  - **Sensory Analysis (Descriptive Analysis):** To detect any changes in the flavor profile (e.g., loss of fruity notes, development of off-notes).

- Instrumental Analysis (GC-MS): To quantify the concentration of key volatile compounds, including **butyl hexanoate**. A decrease in its concentration can indicate degradation.
- Data Analysis: Plot the changes in sensory attributes and chemical composition over time to determine the shelf-life, which is the point at which the product no longer meets its quality specifications.

#### Common Degradation Pathways for Esters in Flavorings:

- Hydrolysis: In the presence of water and acid (common in fruit essences), esters can hydrolyze back to their constituent alcohol and carboxylic acid, leading to a loss of the desired fruity aroma and the potential development of sour or cheesy off-notes.
- Oxidation: While less common for saturated esters like **butyl hexanoate** compared to unsaturated compounds, interaction with other oxidizing ingredients or exposure to oxygen can lead to degradation.[14]
- Volatility: Improper packaging can lead to the loss of volatile esters over time, resulting in a weaker and less balanced flavor.[14]

## Conclusion

**Butyl hexanoate** is an indispensable tool in the creation of authentic and appealing fruit essences. A thorough understanding of its physicochemical and organoleptic properties, combined with systematic formulation and evaluation using the detailed protocols outlined in this document, will enable researchers, scientists, and drug development professionals to effectively utilize this versatile ester. By carefully controlling its concentration and considering its interactions with other flavor components, it is possible to craft a wide range of high-quality, stable, and desirable fruit flavors.

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